molecular formula C6H2F3N3 B6271057 2-azido-1,3,5-trifluorobenzene CAS No. 147327-40-0

2-azido-1,3,5-trifluorobenzene

Cat. No.: B6271057
CAS No.: 147327-40-0
M. Wt: 173.1
InChI Key:
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Description

2-Azido-1,3,5-trifluorobenzene is an organic compound with the molecular formula C₆H₂F₃N₃ It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3,5-trifluorobenzene typically involves the azidation of 1,3,5-trifluorobenzene. One common method is the reaction of 1,3,5-trifluorobenzene with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Reduction Reactions: 2-Amino-1,3,5-trifluorobenzene.

    Cycloaddition Reactions: Triazole derivatives.

Mechanism of Action

The mechanism of action of 2-azido-1,3,5-trifluorobenzene involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The fluorine atoms in the compound contribute to its stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Uniqueness: 2-Azido-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to other azido compounds. The trifluoromethyl groups enhance the compound’s stability and make it a valuable intermediate in various chemical reactions .

Properties

CAS No.

147327-40-0

Molecular Formula

C6H2F3N3

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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